molecular formula C18H19N3O2 B13954446 2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 352223-37-1

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B13954446
CAS No.: 352223-37-1
M. Wt: 309.4 g/mol
InChI Key: WFWJDHLCDIPTID-UHFFFAOYSA-N
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Description

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a diethylamino group attached to a phenyl ring, which is further connected to a benzimidazole core with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The diethylaminophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable diethylamino-substituted benzene derivative reacts with the benzimidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to bind to these targets, leading to the modulation of biological pathways. The benzimidazole core can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Similar in structure but lacks the diethylamino group, resulting in different biological activities.

    4-(Diethylamino)phenylbenzimidazole: Similar but with variations in the position of the diethylamino group.

    Benzimidazole-5-carboxylic acid: Lacks the diethylamino group, leading to different chemical properties and reactivity.

Uniqueness

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the diethylamino group and the carboxylic acid functional group. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

CAS No.

352223-37-1

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C18H19N3O2/c1-3-21(4-2)14-8-5-12(6-9-14)17-19-15-10-7-13(18(22)23)11-16(15)20-17/h5-11H,3-4H2,1-2H3,(H,19,20)(H,22,23)

InChI Key

WFWJDHLCDIPTID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

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